2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is an organic compound featuring a thiophene ring and a pyridine ring connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves the following steps:
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Formation of the Acetamide Intermediate: : The initial step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2-(thiophen-2-yl)pyridin-3-ylmethanamine to yield the desired acetamide.
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Reaction Conditions: : The reactions are generally carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically performed at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems can be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acetamide group or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols can be used.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced acetamide derivatives or hydrogenated aromatic rings.
Substitution: Halogenated or alkylated thiophene and pyridine derivatives.
Scientific Research Applications
2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: Its electronic properties can be harnessed in organic semiconductors or sensors, where it participates in charge transfer processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(thiophen-2-yl)-N-(pyridin-3-ylmethyl)acetamide
- 2-(thiophen-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- 2-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
Uniqueness
2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and applications compared to similar compounds that may lack one of these functional groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-thiophen-2-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15(10-13-5-2-8-20-13)18-11-12-4-1-7-17-16(12)14-6-3-9-21-14/h1-9H,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMORDAFDCGYBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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